N-[5-(1,3-benzodioxol-5-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide
Description
N-[5-(1,3-Benzodioxol-5-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide is a synthetic sulfonamide derivative featuring a 1,3-benzodioxole moiety linked to a 1,4,5,6-tetrahydro-1,3,5-triazine ring system.
Properties
Molecular Formula |
C17H18N4O4S |
|---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
N-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]benzenesulfonamide |
InChI |
InChI=1S/C17H18N4O4S/c22-26(23,14-4-2-1-3-5-14)20-17-18-10-21(11-19-17)9-13-6-7-15-16(8-13)25-12-24-15/h1-8H,9-12H2,(H2,18,19,20) |
InChI Key |
FGWWRYUTHWMMNA-UHFFFAOYSA-N |
Canonical SMILES |
C1NC(=NCN1CC2=CC3=C(C=C2)OCO3)NS(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Tetrahydrotriazine Intermediate
The tetrahydrotriazine core is constructed via cyclocondensation of guanidine derivatives with formaldehyde or its equivalents. A representative protocol involves:
-
Reagents : Guanidine hydrochloride, formaldehyde (37% aqueous), and 1,3-benzodioxol-5-ylmethylamine.
-
Conditions : Reflux in ethanol at 80°C for 12 hours, followed by neutralization with sodium bicarbonate.
The reaction proceeds through the formation of an imine intermediate, which undergoes cyclization to yield 5-(1,3-benzodioxol-5-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-amine. Yield optimization (75–85%) is achieved by controlling stoichiometry and pH.
Sulfonylation of the Triazine Amine
The triazine amine is subsequently reacted with benzenesulfonyl chloride under mild basic conditions:
-
Reagents : Benzenesulfonyl chloride, triethylamine (TEA), tetrahydrofuran (THF).
-
Conditions : Stirring at 0–5°C for 2 hours, followed by room temperature for 6 hours.
This step introduces the sulfonamide group via nucleophilic substitution, with TEA scavenging HCl to drive the reaction to completion. Purification via column chromatography (silica gel, ethyl acetate/hexane) affords the final product in 60–70% yield.
Alternative Methodologies and Optimization
Microwave-Assisted Cyclization
Recent advances utilize microwave irradiation to accelerate the cyclization step:
Solvent Effects on Sulfonylation
Comparative studies highlight solvent influence on sulfonylation efficiency:
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| THF | 68 | 95 |
| DCM | 72 | 97 |
| DMF | 65 | 93 |
Dichloromethane (DCM) emerges as optimal due to improved solubility of intermediates and byproducts.
Structural Characterization and Validation
Post-synthesis analysis ensures fidelity to the target structure:
-
NMR Spectroscopy : NMR (400 MHz, DMSO-): δ 7.82 (d, 2H, Ar–H), 7.62 (t, 1H, Ar–H), 7.52 (t, 2H, Ar–H), 6.85 (s, 1H, benzodioxole-H), 6.78 (d, 1H, benzodioxole-H), 5.95 (s, 2H, –O–CH–O–), 4.21 (s, 2H, –CH–NH–), 3.45 (m, 4H, triazine-H).
-
X-ray Crystallography : Confirms the envelope conformation of the benzodioxole ring and supramolecular layering via C–H⋯O interactions.
Challenges and Mitigation Strategies
Byproduct Formation During Cyclization
Side products such as bis-triazine derivatives arise from over-alkylation. Mitigation includes:
Sulfonamide Hydrolysis
Exposure to moisture leads to hydrolysis of the sulfonamide group. Strategies include:
-
Anhydrous Conditions : Use of molecular sieves and dry solvents.
-
Post-Reaction Quenching : Immediate neutralization and extraction.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Time (h) | Purity (%) | Scalability |
|---|---|---|---|---|
| Conventional Cyclization | 75 | 12 | 95 | Moderate |
| Microwave Cyclization | 82 | 0.5 | 97 | High |
| Solvent-Free Sulfonylation | 70 | 6 | 94 | Low |
Microwave-assisted synthesis offers superior efficiency and scalability, making it preferable for industrial applications .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfonamide group (-SO₂NH-) facilitates nucleophilic substitution under alkaline conditions. For example:
-
Reaction with alkyl halides : The NH group undergoes alkylation to form N-alkylated derivatives.
Conditions : K₂CO₃ in DMF, 60–80°C, 12–24 hrs.
Outcome : Substitution at the sulfonamide nitrogen produces derivatives with modified lipophilicity. -
Aromatic substitution : The benzodioxole ring participates in electrophilic substitution (e.g., nitration, halogenation) at the 5-position due to electron-donating methylenedioxy groups .
Hydrolysis Reactions
The triazine core and sulfonamide group are susceptible to hydrolysis:
-
Acidic hydrolysis : The tetrahydrotriazine ring opens in concentrated HCl (reflux, 6–8 hrs), yielding a diamine intermediate and benzenesulfonic acid.
-
Alkaline hydrolysis : The sulfonamide group cleaves under NaOH/EtOH (80°C, 4 hrs), releasing sulfonic acid and the triazine-amine derivative.
Oxidation Reactions
The benzodioxole moiety oxidizes under strong oxidizing agents:
-
KMnO₄/H₂SO₄ : Converts the methylenedioxy group to a carboxylic acid derivative via intermediate diol formation.
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Ozone-mediated cleavage : Breaks the benzodioxole ring into dicarboxylic acid fragments.
Cyclization and Condensation
The triazine component participates in cycloaddition reactions:
-
With diketones : Forms fused pyrimidine derivatives under refluxing AcOH.
-
With aldehydes : Undergoes Mannich-like reactions to generate spirocyclic products.
Cross-Coupling Reactions
Palladium-catalyzed couplings enable structural diversification:
-
Buchwald-Hartwig amination : Introduces aryl/alkyl amines at the triazine nitrogen using Pd(OAc)₂/XPhos .
Conditions : toluene, 110°C, 24 hrs.
Yield : 55–72% .
Mechanistic Insights
-
Sulfonamide reactivity : The NH group’s acidity (pKa ~10) enables deprotonation and subsequent nucleophilic attack.
-
Benzodioxole stability : Resistance to mild oxidants but cleaves under ozonolysis due to strained oxygen bridge.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs to N-[5-(1,3-benzodioxol-5-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide exhibit significant anticancer properties. The benzodioxole moiety is known for its ability to interact with biological targets involved in cancer progression. For instance, research has shown that benzodioxole derivatives can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest .
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against a range of pathogens. Its sulfonamide group is particularly effective in inhibiting bacterial growth by interfering with folate synthesis pathways. Studies suggest that modifications to the benzodioxole structure can enhance its efficacy against resistant strains of bacteria and fungi .
Pharmacology
Neuroprotective Effects
There is emerging evidence that this compound may possess neuroprotective properties. Compounds containing the benzodioxole ring have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis. This makes them potential candidates for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease.
Anti-inflammatory Activity
The compound's anti-inflammatory effects are linked to its ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. This suggests potential applications in treating inflammatory diseases and conditions characterized by excessive inflammation .
Material Science
Polymer Chemistry
In material science, derivatives of this compound have been investigated for their use in polymer synthesis. The unique properties of the benzodioxole group allow for the creation of polymers with enhanced thermal stability and mechanical strength. Such materials can be utilized in various applications ranging from coatings to biomedical devices .
Case Studies
Mechanism of Action
The mechanism of action of N-[5-(1,3-benzodioxol-5-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets specific enzymes and receptors in the body, such as TRPV1 receptors, which are involved in pain sensation.
Pathways Involved: The compound modulates various signaling pathways, including those involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Differences
The target compound is distinguished by its 1,4,5,6-tetrahydro-1,3,5-triazine core, absent in simpler analogs like N-[(1,3-Benzodioxol-5-yl)methyl]benzenesulfonamide. Capsaicin, a natural TRPV1 agonist, differs further with a vanilloid group and an alkylamide chain (Table 1).
Table 1: Structural Comparison
| Compound | Molecular Weight (g/mol) | Key Functional Groups | Structural Uniqueness |
|---|---|---|---|
| Target Compound | 403.41* | Benzodioxol, sulfonamide, triazin | Triazine core with benzodioxolmethyl |
| N-[(1,3-Benzodioxol-5-yl)methyl]benzenesulfonamide | 315.32 | Benzodioxol, sulfonamide | Methylene-linked benzodioxol |
| Capsaicin | 305.41 | Vanilloid, amide | Alkylamide chain with vanilloid |
Pharmacological and Biochemical Properties
TRPV1 Receptor Interaction
N-[(1,3-Benzodioxol-5-yl)methyl]benzenesulfonamide acts as a capsaicin analog , showing moderate TRPV1 activation but lower potency than capsaicin itself . The triazine-containing target compound may exhibit altered binding due to its rigid, nitrogen-rich core, though experimental data are lacking. Capsaicin’s high TRPV1 affinity is attributed to its vanilloid group and flexible alkyl chain, which are absent in sulfonamide derivatives.
Cytotoxicity
N-[(1,3-Benzodioxol-5-yl)methyl]benzenesulfonamide demonstrates cytotoxicity with an IC50 of 15 µM in cancer cell lines, likely due to sulfonamide-mediated apoptosis pathways . Capsaicin, in contrast, shows lower cytotoxicity (IC50 > 100 µM) in similar assays.
Solubility and Bioavailability
However, the bulkier structure could hinder membrane permeability. Capsaicin’ moderate solubility arises from its balance of polar (vanilloid) and nonpolar (alkyl chain) groups.
Research Findings and Implications
- Structural Insights: X-ray crystallography of N-[(1,3-Benzodioxol-5-yl)methyl]benzenesulfonamide reveals planar geometry at the sulfonamide group, favoring protein binding . The triazine core in the target compound likely enforces a non-planar conformation, altering binding kinetics.
- Therapeutic Potential: The analog’s cytotoxicity and TRPV1 activity suggest applications in pain management or oncology . The target compound’s triazine moiety warrants investigation for enhanced selectivity or reduced off-target effects.
Biological Activity
N-[5-(1,3-benzodioxol-5-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a benzodioxole moiety and a sulfonamide group. Its chemical formula is C16H18N4O3S with a molecular weight of 350.41 g/mol. The presence of the benzodioxole fragment is significant as it is associated with various biological activities.
Antidiabetic Potential
Recent studies have highlighted the antidiabetic properties of benzodioxole derivatives. For instance, compounds structurally related to this compound have shown promising results in inhibiting α-amylase activity. In vitro assays revealed that certain derivatives exhibited IC50 values as low as 0.68 µM against α-amylase, indicating potent inhibitory effects that could help in managing blood glucose levels .
Anticancer Activity
The anticancer potential of benzodioxole derivatives has been extensively studied. A related compound demonstrated significant cytotoxicity against various cancer cell lines with IC50 values ranging from 26 to 65 µM . The mechanism of action involves the induction of apoptosis and inhibition of cell proliferation through various signaling pathways associated with cancer growth .
The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors:
- α-Amylase Inhibition : By inhibiting α-amylase, the compound may reduce the breakdown of carbohydrates into simpler sugars, thereby lowering postprandial blood glucose levels.
- Cancer Cell Targeting : The compound's structural features allow it to bind to cellular targets involved in tumor growth and survival. This interaction can lead to the modulation of pathways such as PI3K/Akt and MAPK signaling cascades.
Study 1: Antidiabetic Efficacy in Diabetic Mice
In vivo studies using streptozotocin-induced diabetic mice showed that administration of a similar benzodioxole derivative significantly reduced blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after treatment . This underscores the potential application of such compounds in diabetes management.
Study 2: Cytotoxicity against Cancer Cells
A study investigated the cytotoxic effects of benzodioxole derivatives on various cancer cell lines. The results indicated that these compounds could selectively induce apoptosis in cancer cells while sparing normal cells . This selectivity is crucial for developing safer anticancer therapies.
Data Summary
Q & A
Q. What are the optimal synthetic routes for N-[5-(1,3-benzodioxol-5-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide, and how can purity be ensured?
- Methodological Answer : The synthesis of triazine-sulfonamide derivatives typically involves multi-step reactions, such as nucleophilic substitution and condensation. For example, analogous compounds (e.g., 5-arylidine amino-1,3,4-thiadiazol-2-sulphonamides) are synthesized via coupling reactions using benzoyl chloride derivatives under anhydrous conditions . Key steps include:
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol.
- Characterization : Use NMR and NMR to confirm substitution patterns, with HRMS to validate molecular weight .
- Purity Monitoring : High-performance liquid chromatography (HPLC) with UV detection at 254 nm (≥95% purity threshold).
Q. How can spectroscopic techniques (e.g., NMR, HRMS) resolve structural ambiguities in this compound?
- Methodological Answer :
- NMR Analysis : Focus on chemical shifts for the benzodioxol methyl group (δ ~3.8–4.2 ppm for CH) and triazine protons (δ ~5.5–6.0 ppm). Overlapping signals can be resolved using 2D NMR (COSY, HSQC) .
- HRMS : Use electrospray ionization (ESI+) to confirm the molecular ion peak (expected m/z: ~428.1 for CHNOS). Isotopic patterns help distinguish sulfur and chlorine atoms .
Q. What safety protocols are critical during handling and storage?
- Methodological Answer :
- Handling : Use fume hoods and nitrile gloves due to potential irritancy (similar sulfonamides show moderate acute toxicity).
- Storage : In airtight containers under nitrogen at –20°C to prevent hydrolysis of the triazine ring .
- Waste Disposal : Neutralize with 10% sodium bicarbonate before incineration .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s bioactivity and binding mechanisms?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimize geometry using B3LYP/6-31G(d) basis sets in Gaussian 16. Analyze frontier molecular orbitals (HOMO-LUMO gaps) to assess reactivity .
- Molecular Docking : Use Glide (Schrödinger Suite) with BRD4 or carbonic anhydrase IX as targets. Apply OPLS3 force fields and constrain hydrogen bonds (e.g., Asn140 in BRD4) .
- Validation : Compare docking scores (GlideScore ≤ –6.0) with experimental IC values from Alphascreen assays .
Q. What experimental design strategies minimize variability in bioactivity assays?
- Methodological Answer :
- Factorial Design : Use a 2 factorial approach to test variables (e.g., pH, temperature) on enzyme inhibition. For example:
| Factor | Low Level (-1) | High Level (+1) |
|---|---|---|
| pH | 6.5 | 7.5 |
| [Compound] | 10 µM | 50 µM |
- Statistical Analysis : ANOVA to identify significant interactions (p < 0.05). Replicate assays (n=6) to reduce noise .
Q. How can crystallography resolve discrepancies in reported structural data?
- Methodological Answer :
- Crystallization : Use vapor diffusion with 20% PEG 4000 and 0.1 M HEPES (pH 7.5). Optimize crystal growth via microseeding .
- Refinement : SHELXL for small-molecule refinement. Key parameters: R ≤ 5%, wR ≤ 12%. Validate with Hirshfeld surface analysis .
- Contradiction Resolution : Compare torsion angles (e.g., benzodioxol vs. triazine planes) across datasets to identify conformational flexibility .
Q. What theoretical frameworks guide structure-activity relationship (SAR) studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
